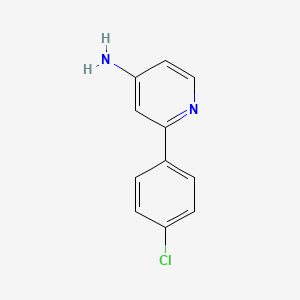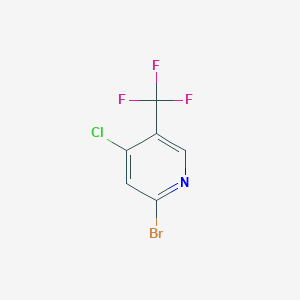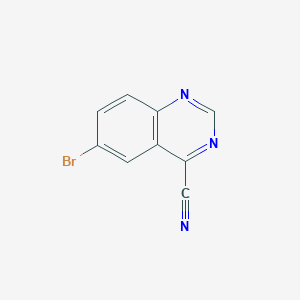
6-溴喹唑啉-4-腈
描述
6-Bromoquinazoline-4-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and a cyano group at the 4th position of the quinazoline ring imparts unique chemical properties to this compound .
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The specific structural features of quinazoline derivatives are often explored to understand their interaction with biological targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to various pharmacological responses . The structure-activity relationship studies have been conducted to explore the specific structural features of these compounds that contribute to their biological activities .
Biochemical Pathways
Quinazoline derivatives are known to influence multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The ADME properties of 6-Bromoquinazoline-4-carbonitrile indicate high gastrointestinal absorption and blood-brain barrier permeability . The compound’s lipophilicity (Log Po/w) ranges from 1.91 (iLOGP) to 2.56 (SILICOS-IT), with a consensus Log Po/w of 2.02 . These properties suggest that the compound has good bioavailability.
Result of Action
A study on 6-bromo quinazoline derivatives showed that they exhibited cytotoxic activity, with one derivative showing better potency than erlotinib in the mcf-7 cell line .
生化分析
Biochemical Properties
6-Bromoquinazoline-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways that are crucial for cell growth and proliferation. Additionally, 6-Bromoquinazoline-4-carbonitrile can bind to DNA and RNA, potentially interfering with transcription and translation processes .
Cellular Effects
The effects of 6-Bromoquinazoline-4-carbonitrile on cells are profound. It can induce apoptosis, or programmed cell death, in cancer cells by disrupting mitochondrial function and activating caspases . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division and differentiation . Furthermore, 6-Bromoquinazoline-4-carbonitrile can alter gene expression by modulating transcription factors and epigenetic markers . These changes can lead to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6-Bromoquinazoline-4-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, 6-Bromoquinazoline-4-carbonitrile can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition . These interactions can result in changes in protein conformation and function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoquinazoline-4-carbonitrile can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, 6-Bromoquinazoline-4-carbonitrile can accumulate in cells, leading to long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromoquinazoline-4-carbonitrile vary with different dosages in animal models. At low doses, the compound can selectively target cancer cells without causing significant toxicity to normal cells . At higher doses, 6-Bromoquinazoline-4-carbonitrile can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, but exceeding this dose can lead to adverse effects .
Metabolic Pathways
6-Bromoquinazoline-4-carbonitrile is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 6-Bromoquinazoline-4-carbonitrile is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins can facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of 6-Bromoquinazoline-4-carbonitrile is crucial for its activity. It can localize to the nucleus, where it interacts with DNA and RNA . Additionally, the compound can be found in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and function of 6-Bromoquinazoline-4-carbonitrile .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazoline-4-carbonitrile typically involves the bromination of quinazoline derivatives. One common method includes the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form an intermediate, which is then reacted with phenyl isothiocyanate in ethanol to yield the desired product .
Industrial Production Methods: Industrial production methods for 6-Bromoquinazoline-4-carbonitrile are not extensively documented. the general approach involves large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 6-Bromoquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed depend on the type of reaction. For instance, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can modify the functional groups on the quinazoline ring .
相似化合物的比较
Quinazoline: The parent compound with a similar structure but without the bromine and cyano groups.
6-Chloroquinazoline-4-carbonitrile: Similar structure with a chlorine atom instead of bromine.
4-Quinazolinecarbonitrile: Lacks the bromine atom but retains the cyano group.
Uniqueness: 6-Bromoquinazoline-4-carbonitrile is unique due to the presence of both the bromine atom and the cyano group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications .
属性
IUPAC Name |
6-bromoquinazoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIADAYLCADVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)

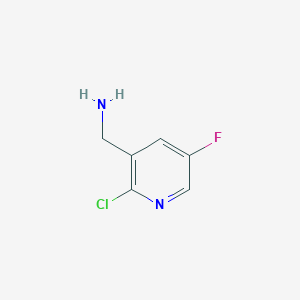


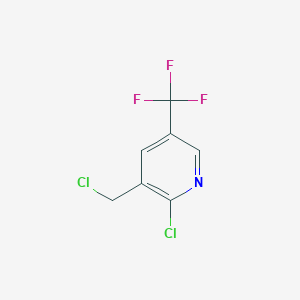
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)
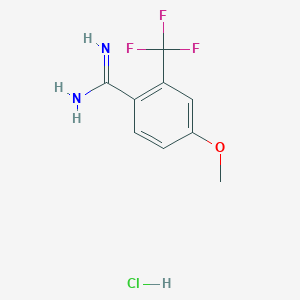
![4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1403596.png)
![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)
